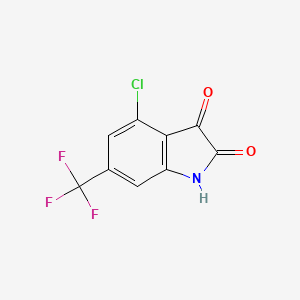
Methylphenidate-D9
Descripción general
Descripción
Methylphenidate-D9 is a central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD). It is thought to block the reuptake of norepinephrine and dopamine and increase the release of these monoamines . It is also prescribed for the treatment of tachycardia and narcolepsy .
Synthesis Analysis
The synthesis of Methylphenidate-D9 involves a rhodium (II)-catalyzed intermolecular C–H insertion of methyl aryldiazoacetates with either N-Boc-piperidine or N-Boc-pyrrolidine followed by deprotection with trifluoroacetic acid .Molecular Structure Analysis
The molecular formula of Methylphenidate-D9 is C14H10D9NO2 · HCl . The average mass is 233.306 Da and the monoisotopic mass is 233.141586 Da . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Methylphenidate-D9 is suitable for quantitation of methylphenidate levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, or forensic analysis .Physical And Chemical Properties Analysis
Methylphenidate-D9 has a molecular weight of 278.82 . It is stable in acid, hydrolytic, thermal, and photolytic degradation conditions but degrades significantly in base stress condition and slightly in oxidative stress condition .Safety And Hazards
Methylphenidate-D9, like other CNS stimulants, can result in overdose and death, especially with higher doses or unapproved methods of administration, such as snorting or injection . It is known to slightly raise blood pressure and accelerate the heart rate . Long-term use of methylphenidate does not increase the risk of growth impairments, psychiatric or neurological adverse events .
Propiedades
Número CAS |
1219908-85-6 |
|---|---|
Nombre del producto |
Methylphenidate-D9 |
Fórmula molecular |
C14H19NO2 |
Peso molecular |
242.366 |
Nombre IUPAC |
methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D |
Clave InChI |
DUGOZIWVEXMGBE-DNIAVSQBSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
Sinónimos |
Methylphenidate-D9 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-(Methylthio)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B596007.png)
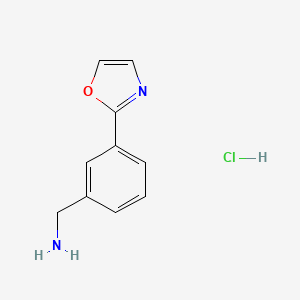
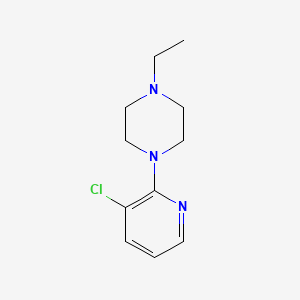
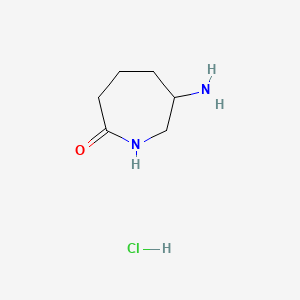
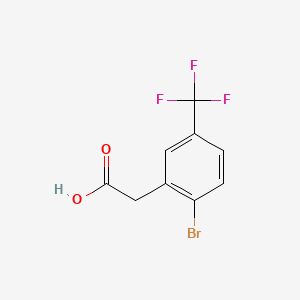
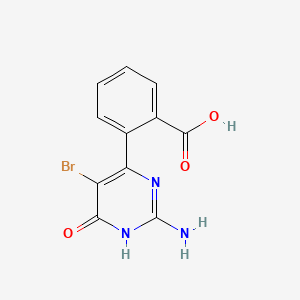
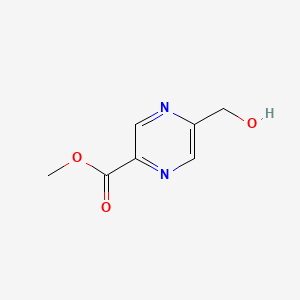
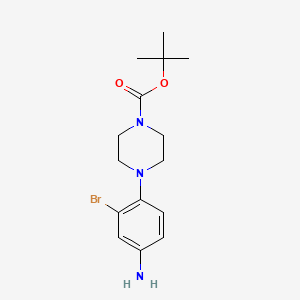
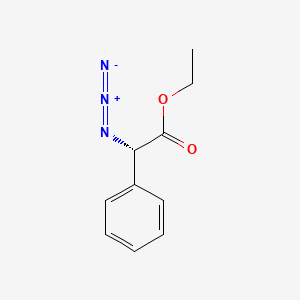
![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)
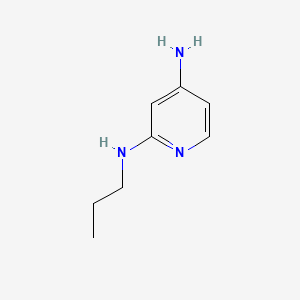
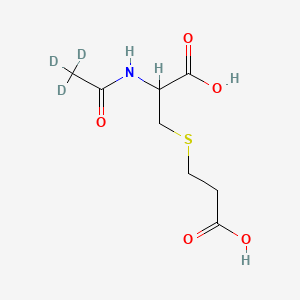
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)
